molecular formula C17H18FNO B4237177 N-butyl-2-fluoro-N-phenylbenzamide

N-butyl-2-fluoro-N-phenylbenzamide

Cat. No. B4237177
M. Wt: 271.33 g/mol
InChI Key: SZZRJRYDFSIXGH-UHFFFAOYSA-N
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Description

N-butyl-2-fluoro-N-phenylbenzamide, also known as fluoxetine amide, is a chemical compound that belongs to the class of benzamides. This compound has been of great interest to researchers due to its potential therapeutic applications in the field of medicine. In

Mechanism of Action

N-butyl-2-fluoro-N-phenylbenzamide exerts its pharmacological effects by selectively inhibiting the reuptake of serotonin. This results in increased levels of serotonin in the synaptic cleft, which enhances neurotransmission and leads to antidepressant effects. Additionally, N-butyl-2-fluoro-N-phenylbenzamide has been shown to have anxiolytic and analgesic effects.
Biochemical and Physiological Effects:
N-butyl-2-fluoro-N-phenylbenzamide has been shown to have various biochemical and physiological effects. Studies have shown that it increases the levels of serotonin in the brain, which leads to enhanced neurotransmission and antidepressant effects. Additionally, N-butyl-2-fluoro-N-phenylbenzamide has been shown to have anxiolytic and analgesic effects. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-butyl-2-fluoro-N-phenylbenzamide is its potential as a fast-acting antidepressant with a shorter half-life than N-butyl-2-fluoro-N-phenylbenzamide. This makes it a promising candidate for the treatment of depression. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain formulations.

Future Directions

There are several future directions for the research of N-butyl-2-fluoro-N-phenylbenzamide. One potential area of research is its use as a treatment for anxiety disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound. Moreover, the synthesis method of N-butyl-2-fluoro-N-phenylbenzamide can be optimized to improve its yield and purity. Finally, the development of new formulations that improve the solubility of N-butyl-2-fluoro-N-phenylbenzamide could lead to its use in novel therapeutic applications.
In conclusion, N-butyl-2-fluoro-N-phenylbenzamide is a promising chemical compound that has potential therapeutic applications in the field of medicine. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research in this area could lead to the development of new treatments for depression, anxiety disorders, and other conditions.

Scientific Research Applications

N-butyl-2-fluoro-N-phenylbenzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its use as an antidepressant. Studies have shown that N-butyl-2-fluoro-N-phenylbenzamide inhibits the reuptake of serotonin, a neurotransmitter that is involved in regulating mood, resulting in increased levels of serotonin in the brain. This mechanism of action is similar to that of the well-known antidepressant, N-butyl-2-fluoro-N-phenylbenzamide. However, N-butyl-2-fluoro-N-phenylbenzamide has shown to have a faster onset of action and a shorter half-life than N-butyl-2-fluoro-N-phenylbenzamide.

properties

IUPAC Name

N-butyl-2-fluoro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c1-2-3-13-19(14-9-5-4-6-10-14)17(20)15-11-7-8-12-16(15)18/h4-12H,2-3,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZRJRYDFSIXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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